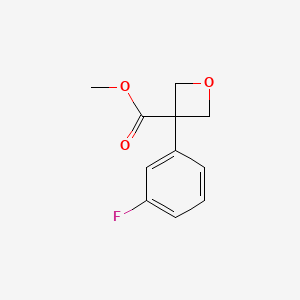
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-氟苯基)氧杂环丁烷-3-羧酸甲酯是一种化学化合物,其分子式为C11H11O3F。其特点是存在一个氧杂环丁烷环,这是一个四元环状醚,以及一个氟苯基基团。
准备方法
合成路线和反应条件
3-(3-氟苯基)氧杂环丁烷-3-羧酸甲酯的合成通常涉及在酯化条件下,将3-氟苯乙酸与氧杂环丁烷-3-羧酸反应。该反应由酸催化剂(例如硫酸或对甲苯磺酸)催化,并在脱水剂(例如亚硫酰氯或二环己基碳二亚胺 (DCC))存在下进行酯化反应。然后将反应混合物回流,并通过重结晶或柱色谱法纯化产物。
工业生产方法
在工业环境中,3-(3-氟苯基)氧杂环丁烷-3-羧酸甲酯的生产可能涉及连续流动工艺以提高效率和产量。使用自动化反应器和在线纯化系统可以简化合成并确保产品质量的一致性。此外,绿色化学原理(例如使用环境友好的溶剂和催化剂)可以用来最大程度地减少生产过程对环境的影响。
化学反应分析
反应类型
3-(3-氟苯基)氧杂环丁烷-3-羧酸甲酯会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或三氧化铬)氧化,形成相应的羧酸或酮。
还原: 使用还原剂(例如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4))进行的还原反应可以将酯基转化为醇。
取代: 亲核取代反应可以在氟苯基基团上发生,其中亲核试剂(如胺或硫醇)取代氟原子。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 干燥醚中的氢化铝锂。
取代: 在氢氧化钠等碱存在下,氨或伯胺。
主要生成产物
氧化: 形成 3-(3-氟苯基)氧杂环丁烷-3-羧酸。
还原: 形成 3-(3-氟苯基)氧杂环丁烷-3-甲醇。
取代: 形成 3-(3-氨基苯基)氧杂环丁烷-3-羧酸酯。
科学研究应用
3-(3-氟苯基)氧杂环丁烷-3-羧酸甲酯在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子和药物的砌块。
生物学: 对其作为具有抗菌或抗癌性质的生物活性化合物的潜力进行了研究。
医学: 探索其在药物开发中的作用,特别是在设计新型治疗剂方面。
工业: 用于生产具有独特性能的专用化学品和材料。
作用机理
3-(3-氟苯基)氧杂环丁烷-3-羧酸甲酯的作用机理涉及其与特定分子靶标和途径的相互作用。氧杂环丁烷环可以发生开环反应,导致形成与生物大分子相互作用的活性中间体。氟苯基基团增强了化合物的亲脂性,促进了其进入生物膜并提高了其生物利用度。确切的分子靶标和途径取决于具体的应用和使用环境。
作用机制
The mechanism of action of Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
3-(3-氟苯基)氧杂环丁烷-3-羧酸甲酯可以与其他类似化合物进行比较,例如:
3-苯基-氧杂环丁烷-3-羧酸甲酯: 缺乏氟原子,导致不同的反应性和生物活性。
3-(4-氟苯基)氧杂环丁烷-3-羧酸甲酯: 氟原子位于不同的位置,影响了化合物的化学性质和相互作用。
3-(3-氯苯基)氧杂环丁烷-3-羧酸甲酯:
3-(3-氟苯基)氧杂环丁烷-3-羧酸甲酯的独特性在于其特定的结构特征,这些特征赋予了独特的化学和生物性质,使其成为各种研究和工业应用中宝贵的化合物。
生物活性
Methyl 3-(3-fluorophenyl)oxetane-3-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an oxetane ring, which is a four-membered cyclic ether. The presence of a methyl ester group and a fluorophenyl substituent contributes to its distinct chemical properties. Its molecular formula is C9H9FNO3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The oxetane ring enhances the compound's reactivity and biological activity due to its steric and electronic characteristics.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with proteins or nucleic acids. The fluorophenyl group increases the compound's lipophilicity, facilitating its penetration into cell membranes and enhancing bioavailability .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Studies suggest that this compound may possess similar properties, potentially acting as an anticancer agent by disrupting cellular processes in tumor cells.
- Antimicrobial Properties : Investigations into the antimicrobial effects of oxetane derivatives have indicated potential applications in treating bacterial infections. The unique structure of this compound may enhance its effectiveness against various pathogens .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer properties of oxetane derivatives found that this compound showed significant inhibition of cancer cell lines in vitro. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis in treated cells. These findings suggest a potential role for this compound in developing novel anticancer therapies .
Comparison with Related Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 3-phenyl-oxetane-3-carboxylate | Oxetane | Lacks fluorine substitution, resulting in different reactivity |
| Methyl 4-(trifluoromethyl)phenyl oxetane | Oxetane | Contains trifluoromethyl group enhancing lipophilicity |
| Methyl 2-(4-fluorophenyl)oxirane-2-carboxylate | Oxirane | Different ring structure with similar functionalities |
The fluorine substitution on the phenyl group in this compound may significantly influence both its physical properties and biological interactions compared to these related compounds .
属性
分子式 |
C11H11FO3 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC 名称 |
methyl 3-(3-fluorophenyl)oxetane-3-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-14-10(13)11(6-15-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 |
InChI 键 |
ZVURGPILZWDESG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(COC1)C2=CC(=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















